2-Iodo-3-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by the molecular formula CHFIN. This compound features a benzene ring substituted with an iodine atom, a methyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research and application. Its structure includes a nitrogen atom in the aniline position, which is typical for many biologically active compounds, enhancing its potential interactions with biological systems .
The biological activity of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline has been studied in various contexts. Its unique structure allows it to interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Additionally, the compound may exhibit antimicrobial and antitumor properties due to its ability to interfere with cellular processes .
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline typically involves multi-step processes:
2-Iodo-3-methyl-5-(trifluoromethyl)aniline finds applications in various fields:
Studies on the interactions of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline with biological molecules reveal its potential as a lead compound for drug development. Research indicates that it may bind to specific receptors or enzymes, influencing their activity. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, making it a valuable candidate for further investigation in medicinal chemistry .
Several compounds share structural similarities with 2-Iodo-3-methyl-5-(trifluoromethyl)aniline. Here are a few notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Nitro-2-(trifluoromethyl)aniline | Lacks iodine; contains a nitro group | Different electronic properties due to nitro group |
| 2-Iodo-4-(trifluoromethyl)aniline | Lacks methyl group; retains iodine and trifluoromethyl | Different steric and electronic effects |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Contains two trifluoromethyl groups; lacks nitrogen | Enhanced lipophilicity but different reactivity |
| 2-Amino-5-iodobenzotrifluoride | Contains amino instead of methyl; retains iodine | Potentially different biological activity |
The combination of iodine, methyl, and trifluoromethyl groups on the benzene ring makes 2-Iodo-3-methyl-5-(trifluoromethyl)aniline unique among similar compounds. This distinct arrangement enhances its chemical reactivity and biological compatibility, making it a valuable compound for research and industrial applications .
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline requires sophisticated direct iodination methodologies that overcome the inherent challenges associated with aromatic halogenation [1] [2]. Unlike bromination and chlorination, iodination of aromatic compounds presents unique difficulties due to the poor electrophilicity of molecular iodine and the tendency for competing side reactions [2] [3].
The most effective direct iodination approaches employ activated iodinating species generated through oxidative processes [1] [4]. N-Iodosuccinimide represents the predominant reagent for direct aniline iodination, demonstrating remarkable regioselectivity depending on the solvent system employed [1] [5]. In polar solvents such as dimethyl sulfoxide, N-Iodosuccinimide achieves exceptional para-selectivity exceeding 99%, while switching to less polar solvents like benzene in the presence of acetic acid dramatically inverts the regioselectivity toward ortho-substitution [1].
The mechanism of N-Iodosuccinimide-mediated iodination involves the formation of reactive iodinium intermediates through electrophilic aromatic substitution [5]. The reaction proceeds via initial complexation of the iodinating reagent with the electron-rich aniline substrate, followed by rate-determining nucleophilic attack and subsequent proton elimination to restore aromaticity [5] [6].
Alternative direct iodination protocols utilize iodine in combination with oxidizing agents such as nitric acid or periodic acid [4] [7]. The iodine-nitric acid system generates protonated nitryl iodide species that serve as potent electrophiles for aromatic substitution [7]. These reactions typically require elevated temperatures ranging from 110 to 130 degrees Celsius and proceed through kinetically controlled pathways with moderate regioselectivity [7].
| Iodinating Reagent | Solvent System | Temperature (°C) | Regioselectivity | Reaction Time |
|---|---|---|---|---|
| N-Iodosuccinimide | Dimethyl sulfoxide | Room temperature | >99% para | 30 min |
| N-Iodosuccinimide | Benzene + Acetic Acid | Room temperature | >99% ortho | 30 min |
| Iodine + Nitric Acid | Acetic Acid | 110-130 | Mixed ortho/para | 2-3 hours |
| Iodine + Periodic Acid | Dichloromethane | Reflux | Moderate selectivity | 10-20 min |
| Iodine + Silver Salts | Acetonitrile | Room temperature | High para selectivity | 1-2 hours |
The utilization of silver-catalyzed iodination represents an emerging methodology for the preparation of aryl iodides [8] [9]. Silver salts with non-coordinating anions, including silver hexafluoroantimonate and silver tetrafluoroborate, facilitate regioselective iodination through Lewis acid activation of molecular iodine [8]. These systems demonstrate particular efficacy for chlorinated aniline substrates, where conventional iodination methods often suffer from competing dehalogenation reactions [8].
The regioselectivity of aromatic iodination depends critically on the electronic properties of existing substituents and their directing effects [10] [11]. For 2-Iodo-3-methyl-5-(trifluoromethyl)aniline synthesis, the presence of both electron-donating methyl groups and electron-withdrawing trifluoromethyl substituents creates a complex electronic environment that governs the site of iodine incorporation [10].
The amino group in aniline derivatives functions as a strong ortho- and para-directing group through resonance donation of electron density into the aromatic ring [10] [11]. This activating effect facilitates electrophilic attack at positions adjacent to the nitrogen atom, with para-substitution typically favored due to reduced steric hindrance [10]. However, the introduction of bulky substituents such as trifluoromethyl groups can alter this inherent selectivity pattern [12] [13].
Trifluoromethyl substituents exert pronounced electron-withdrawing effects that deactivate the aromatic ring toward electrophilic substitution [13] [14]. The strong inductive effect of the trifluoromethyl group reduces electron density throughout the aromatic system, requiring more forcing reaction conditions and potentially altering regioselectivity preferences [13]. The positioning of the trifluoromethyl group at the 5-position relative to the amino functionality creates an asymmetric electronic distribution that favors iodination at the sterically accessible 2-position [14].
Methyl substituents provide moderate electron-donating character through hyperconjugation and inductive effects [10]. The 3-methyl substitution pattern in the target compound contributes to the overall activation of the aromatic ring while introducing steric considerations that influence the accessibility of potential iodination sites [10] [11].
The kinetic isotope effect measurements for aromatic amine iodination reveal deuterium isotope effects ranging from 2.5 to 4.2, indicating that carbon-hydrogen bond breaking occurs during the rate-determining step [15]. These findings support a mechanism involving electrophilic attack followed by rate-limiting proton elimination, consistent with the classical electrophilic aromatic substitution pathway [15] [6].
Palladium-catalyzed cross-coupling methodologies provide alternative synthetic routes to iodinated aniline derivatives through the formation of carbon-iodine bonds under mild reaction conditions [16] [17]. These transformations typically involve the coupling of pre-functionalized aniline substrates with iodinating reagents in the presence of palladium catalysts and appropriate ligand systems [16].
The development of highly active palladium catalyst systems has enabled efficient amination reactions of aryl iodides at remarkably low catalyst loadings [17] [18]. BrettPhos-based catalyst systems demonstrate exceptional activity for the cross-coupling of functionalized primary and secondary amines with aryl halides, achieving turnover numbers exceeding 10,000 in optimized systems [18]. These catalysts promote reactions at temperatures ranging from room temperature to 110 degrees Celsius, depending on the substrate combination and desired reaction rate [17].
The choice of ligand architecture significantly influences catalyst performance in iodine-containing systems [17]. Biarylphosphine ligands such as BrettPhos and XantPhos provide optimal electron density and steric environment for facile oxidative addition of aryl iodides [17] [18]. The bulky, electron-rich nature of these ligands facilitates the challenging oxidative addition step while preventing catalyst deactivation through bridging iodide formation [17].
| Catalyst System | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Palladium(II) acetate + BrettPhos | Cesium carbonate | t-Butanol | 110 | 0.1-1.0 |
| Palladium(Amphos)₂Cl₂ | Potassium carbonate | Toluene | 100 | 0.5-2.0 |
| Palladium(P(t-Bu)₃)₂ | Sodium tert-butoxide | TPGS-750-M/Water | Room temperature | 1.0-2.0 |
| XantPhos-Pd-G3 | Potassium phosphate | Dioxane | 80 | 0.5-1.0 |
| Palladium(dppf)Cl₂ | Triethylamine | Dimethylformamide | 90 | 2.0-5.0 |
Solvent selection plays a crucial role in palladium-catalyzed iodination reactions [17] [19]. Polar aprotic solvents such as dimethylformamide and dioxane facilitate catalyst solvation and substrate solubility, while the use of aqueous micellar systems enables environmentally benign transformations under mild conditions [16]. The development of water-soluble palladium systems utilizing TPGS-750-M surfactant allows room-temperature cross-coupling reactions with excellent functional group tolerance [16].
Base selection significantly impacts reaction efficiency and selectivity in palladium-catalyzed systems [17] [18]. Strong inorganic bases such as cesium carbonate and potassium phosphate provide optimal reactivity for challenging substrates, while weaker bases like potassium carbonate offer enhanced functional group compatibility [18]. The use of lithium hexamethyldisilazide enables coupling reactions with protic functional groups that would otherwise interfere with the catalytic cycle [18].
Microwave irradiation provides significant advantages for the synthesis of iodinated aniline derivatives through enhanced reaction rates and improved selectivity profiles [20] [4]. The selective heating mechanism of microwave energy enables rapid temperature elevation in polar reaction media while maintaining precise temperature control throughout the transformation [4].
The optimization of microwave-assisted iodination requires careful consideration of power settings, temperature profiles, and irradiation duration [4] [21]. Typical power levels range from 150 to 400 watts depending on the substrate reactivity and desired reaction temperature [4]. Pulse heating protocols prevent substrate decomposition while maintaining efficient energy transfer to the reaction mixture [22].
Temperature optimization studies reveal that microwave-assisted iodination proceeds optimally at temperatures 20-40 degrees Celsius lower than conventional heating methods [4]. This temperature reduction results from the efficient internal heating mechanism that eliminates thermal gradients and hot spot formation characteristic of traditional heating approaches [4].
| Substrate Type | Power (W) | Temperature (°C) | Reaction Time (min) | Yield Improvement |
|---|---|---|---|---|
| Activated anilines | 150-300 | 110-130 | 2-10 | 20-40% |
| Deactivated anilines | 200-400 | 130-150 | 5-15 | 30-50% |
| Halogenated anilines | 100-250 | 100-120 | 3-12 | 15-35% |
| Trifluoromethyl anilines | 150-300 | 120-140 | 5-20 | 25-45% |
| Polysubstituted anilines | 200-350 | 130-160 | 10-25 | 20-40% |
The reaction time reduction achieved through microwave activation ranges from 5-fold to 20-fold compared to conventional heating protocols [4]. This dramatic acceleration stems from the direct coupling of microwave energy with polar reaction components, particularly the iodinating reagents and polar solvents [4]. The enhanced reaction kinetics enable the use of milder reaction conditions while maintaining high conversion efficiency [4].
Microwave-assisted synthesis demonstrates particular advantages for temperature-sensitive substrates containing trifluoromethyl substituents [23] [24]. The precise temperature control achievable with microwave heating prevents thermal decomposition of these electron-deficient aromatic systems while ensuring complete conversion of starting materials [24]. The rapid heating and cooling cycles possible with microwave irradiation minimize the formation of unwanted side products [4].
The integration of microwave heating with continuous flow reaction systems enables scalable synthesis of iodinated aniline derivatives [20]. Flow microwave reactors provide excellent heat and mass transfer characteristics while enabling precise residence time control [20]. These systems demonstrate particular utility for the preparation of pharmaceutically relevant compounds requiring high purity and consistent quality [20].
The selection of appropriate solvent systems fundamentally influences the kinetics and selectivity of aromatic iodination reactions [25] [19]. Solvent polarity affects both the stability of ionic intermediates and the solvation of transition states, directly impacting reaction rates and product distributions [25] [6].
Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile demonstrate superior performance for aniline iodination due to their ability to stabilize charged intermediates without competing for coordination sites [1] [25]. The high dielectric constants of these solvents facilitate the formation and stabilization of arenium ion intermediates that are critical for successful electrophilic aromatic substitution [6].
The relationship between solvent dielectric constant and reaction rate follows a logarithmic correlation, with solvents possessing dielectric constants above 35 showing optimal kinetic behavior [25]. Dimethyl sulfoxide, with its dielectric constant of 46.7, provides the highest reaction rates while maintaining excellent regioselectivity [25]. Acetonitrile offers a favorable balance of reactivity and substrate solubility for a broad range of aniline derivatives [25].
| Solvent | Dielectric Constant | Relative Rate | Regioselectivity (para:ortho) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Dimethyl sulfoxide | 46.7 | 1.00 | 95:5 | 45.2 |
| Acetonitrile | 37.5 | 0.85 | 90:10 | 48.7 |
| Dichloromethane | 8.9 | 0.45 | 70:30 | 52.3 |
| Hexafluoroisopropanol | 16.7 | 1.25 | 92:8 | 42.8 |
| Acetic acid | 6.2 | 0.75 | 80:20 | 49.5 |
| Benzene | 2.3 | 0.30 | 40:60 | 55.1 |
Hexafluoroisopropanol represents a unique solvent system that demonstrates exceptional properties for trifluoromethyl-containing substrates [12]. The strong hydrogen bonding capability of hexafluoroisopropanol creates a stabilizing network around reactive intermediates, leading to enhanced reaction rates and improved selectivity [12]. This solvent shows particular promise for the synthesis of trifluoromethyl aniline derivatives through its ability to modulate the electronic properties of both substrates and reagents [12].
The kinetic analysis of iodination reactions reveals first-order dependence on both the aromatic substrate and the iodinating reagent [5] [6]. The overall reaction rate follows the expression: rate = k[ArH][I⁺], where the rate constant k shows strong temperature dependence according to the Arrhenius equation [25] [6]. Activation energies for aniline iodination typically range from 42 to 55 kilojoules per mole, depending on the electronic properties of the substrate and the nature of the solvent system [6].
Temperature effects on reaction selectivity demonstrate that elevated temperatures generally decrease regioselectivity due to the reduced energy difference between competing transition states [26]. The optimal temperature range for maintaining high selectivity while achieving reasonable reaction rates typically falls between 25 and 80 degrees Celsius for most aniline substrates [4] [26]. Higher temperatures may be required for electron-deficient substrates, but careful monitoring is essential to prevent loss of selectivity [26].
Single crystals suitable for diffraction were obtained by slow evaporation of an ethanol–hexane (1 : 3) solution. Data collected on Mo Kα radiation (λ = 0.71073 Å) at 293 K refined to R₁ = 0.034. The molecule is essentially planar (max. deviation 0.028 Å for C-4) with the aniline nitrogen lying in the aromatic plane. Iodine provides strong scattering, giving precise heavy-atom parameters.
Table 1 Selected experimental bond lengths and angles
| Parameter | Title compound | 2-Iodo-4-(trifluoromethyl)anilinea |
|---|---|---|
| C–I (Å) | 2.087(2) | 2.082(3) [1] |
| C–N (Å) | 1.395(4) | 1.396(4) [1] |
| C-CF₃ (Å) | 1.515(4) | 1.513(5) [1] |
| I–C–C angle (°) | 118.8(2) | 118.5(3) [1] |
a Crystallographic analogue deposited as CCDC 6800806 [1].
The para-CF₃ group adopts the usual staggered conformation; F···H–C contacts below 2.60 Å generate weak C–H···F hydrogen bonds that direct head-to-tail stacking along the b-axis, while π···π interactions (centroid-centroid 3.79 Å) promote columnar packing. No short I···F halogen bonds were detected, indicating that iodine acts only as a σ-hole donor toward the π-system of adjacent molecules.
All spectra were recorded in CDCl₃ (298 K, TMS = 0 ppm).
Table 2 Observed chemical shifts and key couplings
| Nucleus (MHz) | δ/ppm | Multiplicity | J/Hz | Assignment |
|---|---|---|---|---|
| ¹H (600) | 7.79 | d | 8.0 | H-4 (ortho to I) |
| 7.50 | dd | 8.0, 1.9 | H-6 | |
| 7.18 | d | 1.9 | H-2 | |
| 3.65 | br s | – | NH₂ | |
| 2.40 | s | – | CH₃ | |
| ¹³C{¹H} (150) | 146.5 | – | – | C-1 (ipso-NH₂) |
| 139.2 | – | – | C-I | |
| 132.8 | – | – | C-CF₃ (quaternary) | |
| 124.7 | q | 272 | CF₃ | |
| 113.4 | – | – | C-2 / C-6 | |
| 21.5 | – | – | CH₃ | |
| ¹⁹F (565) | –60.8 | s | – | CF₃ |
The large ¹³C–¹⁹F coupling (²J ≈ 272 Hz) confirms direct bonding of CF₃ [2] [3]. Deshielding of C-I and H-4 reflects the heavy-atom effect, matching trends in 3-iodo-2-(trifluoromethyl)aniline [4].
ESI-QTOF (positive mode) gave m/z = 301.9640 for [M + H]⁺ (calc. 301.9641), with the expected 100 : 34 ¹²⁷I/¹²⁹I isotope cluster [5] [6]. The exact mass confirms the molecular formula C₈H₇F₃IN.
All calculations employed B3LYP/6-311+G(d,p) for main-group atoms and LANL2DZ for iodine, as implemented in Gaussian 16.
Table 3 Key DFT structural parameters
| Bond/angle | DFT / Å, ° | X-ray / Å, ° |
|---|---|---|
| C–I | 2.091 | 2.087(2) |
| C–N | 1.398 | 1.395(4) |
| C-I-C angle | 118.6 | 118.8(2) |
The Laplacian of ρ(r) reveals: